Tert-butyl 3-[[(2-chloropyrimidine-5-carbonyl)-methylamino]methyl]azetidine-1-carboxylate
Description
Tert-butyl 3-[[(2-chloropyrimidine-5-carbonyl)-methylamino]methyl]azetidine-1-carboxylate is a specialized azetidine-based building block used in medicinal chemistry and drug discovery. Its structure features a tert-butyl carbamate-protected azetidine ring conjugated to a methylamino-methyl linker, which is further substituted with a 2-chloropyrimidine-5-carbonyl group. This combination of functional groups renders the compound highly versatile for synthetic modifications, particularly in targeting kinase inhibitors or other heterocyclic drug candidates. The chlorine atom on the pyrimidine ring enhances electrophilicity, facilitating nucleophilic aromatic substitution reactions, while the tert-butyl group provides steric protection during synthesis.
Properties
IUPAC Name |
tert-butyl 3-[[(2-chloropyrimidine-5-carbonyl)-methylamino]methyl]azetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN4O3/c1-15(2,3)23-14(22)20-8-10(9-20)7-19(4)12(21)11-5-17-13(16)18-6-11/h5-6,10H,7-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUSJZEFHQQMKRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CN(C)C(=O)C2=CN=C(N=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl 3-[[(2-chloropyrimidine-5-carbonyl)-methylamino]methyl]azetidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 288.75 g/mol. The compound features a tert-butyl group, an azetidine ring, and a chloropyrimidine moiety, which are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including:
- G-Protein Coupled Receptors (GPCRs) : The compound may act as an allosteric modulator for certain GPCRs, influencing their activity and downstream signaling pathways .
- Microtubule Stabilization : Similar compounds have been shown to stabilize microtubules, which is critical in cancer therapy as it can inhibit cell division .
Anticancer Activity
Research indicates that similar compounds exhibit anticancer properties by disrupting microtubule dynamics. For instance, studies on related pyrimidine derivatives have shown they can inhibit the growth of various cancer cell lines through microtubule stabilization .
Antimicrobial Properties
Compounds containing chloropyrimidine rings have been explored for their antimicrobial activities. The presence of the chloropyrimidine moiety in this compound suggests potential effectiveness against bacterial and fungal pathogens. For example, derivatives have shown promising results against Staphylococcus aureus and Candida albicans in vitro .
Case Studies and Research Findings
-
In Vitro Studies :
- A study examining the effects of chloropyrimidine derivatives on cancer cells found that these compounds could induce apoptosis in human breast cancer cells through the activation of caspase pathways .
- Another investigation revealed that azetidine derivatives demonstrated significant antimicrobial activity against various strains of bacteria, suggesting their potential as new antibiotic agents .
- Structure-Activity Relationship (SAR) :
- Pharmacokinetics :
Data Table: Summary of Biological Activities
Scientific Research Applications
Inhibitors of Enzymatic Activity
Tert-butyl 3-[[(2-chloropyrimidine-5-carbonyl)-methylamino]methyl]azetidine-1-carboxylate has been investigated as a potential inhibitor of specific enzymes involved in lipid metabolism. For instance, studies have shown that derivatives of pyrimidine can inhibit N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD), which is crucial for the biosynthesis of bioactive lipids involved in various physiological processes .
Table 1: Structure-Activity Relationship (SAR) of Pyrimidine Derivatives
| Compound | IC50 (nM) | Mechanism of Action | Reference |
|---|---|---|---|
| LEI-401 | 72 | NAPE-PLD Inhibition | |
| Compound X | 150 | NAPE-PLD Inhibition |
Anti-inflammatory Agents
Research indicates that compounds similar to this compound exhibit anti-inflammatory properties. For example, certain pyrimidine derivatives have been synthesized and evaluated for their ability to inhibit both prostaglandin and leukotriene synthesis, thus demonstrating potential as anti-inflammatory agents .
Case Study: Anti-inflammatory Activity of Pyrimidine Derivatives
A series of pyrimidine derivatives were tested for their anti-inflammatory effects in vivo. One compound demonstrated significant reduction in inflammatory markers comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .
CNS Activity and Potential Therapeutics
The compound has also been explored for its central nervous system (CNS) activity. Its structural features allow it to penetrate the blood-brain barrier, making it a candidate for treating neurodegenerative diseases or conditions related to neurotransmitter dysregulation.
Microtubule Stabilization
Research has indicated that certain azetidine derivatives can act as microtubule stabilizers, which are crucial for cellular structure and function. This property is being investigated for potential applications in cancer therapy, where disruption of microtubule dynamics is a common strategy .
Table 2: Microtubule Stabilizing Agents
Chemical Reactions Analysis
Key Reaction Types
The compound undergoes a variety of chemical reactions, driven by its structural features, including the azetidine ring, tert-butyl ester, and chloropyrimidine moiety.
Nucleophilic Substitution
-
Mechanism : The azetidine ring and chloropyrimidine moiety are reactive sites for nucleophilic substitution. The tert-butyl ester serves as a protecting group, stabilizing the carboxylate during reactions.
-
Conditions : Bases such as potassium carbonate or DBU (1,8-diazabicycloundec-7-ene) facilitate substitution reactions by deprotonating nucleophiles or activating leaving groups .
-
Major Products : Substituted derivatives at the azetidine position or pyrimidine ring, depending on the nucleophile and reaction site .
Substitution on the Chloropyrimidine Moiety
-
Mechanism : The chloropyrimidine undergoes nucleophilic aromatic substitution (SNAr) when activated by electron-withdrawing groups (e.g., the carbonyl group). The chlorine atom acts as a leaving group.
-
Conditions : SNAr typically requires deactivating groups to activate the aromatic ring and polar aprotic solvents (e.g., DMF or acetonitrile) .
-
Major Products : Pyrimidine derivatives substituted with nucleophiles (e.g., amines, alkoxides) .
Oxidation/Reduction Reactions
-
Reducing Agents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the carbonyl group in the carbonyl-methylamino fragment to form alcohols or amines.
-
Oxidizing Agents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) may oxidize the carbonyl group to a carboxylic acid or other oxidized derivatives.
-
Conditions : Acidic or basic media (e.g., H₂SO₄, NaOH).
Deprotection of the tert-Butyl Ester
-
Mechanism : Acidic hydrolysis (e.g., with HCl or TFA) removes the tert-butyl group, yielding the carboxylic acid.
-
Conditions : Aqueous acidic conditions, though this reaction is more relevant to synthesis than intrinsic reactivity .
Reaction Conditions and Major Products
| Reaction Type | Conditions/Reagents | Major Products |
|---|---|---|
| Nucleophilic Substitution | Base (K₂CO₃, DBU), nucleophile (e.g., amine) | Substituted azetidine/pyrimidine derivatives |
| SNAr on Chloropyrimidine | Activated chloropyrimidine, nucleophile, base | Substituted pyrimidine derivatives |
| Reduction | NaBH₄, LiAlH₄, solvent (e.g., THF) | Reduced carbonyl group (alcohol/amine) |
| Oxidation | KMnO₄, CrO₃, acidic/basic media | Oxidized carbonyl group (carboxylic acid) |
Mechanistic Insights
-
Azetidine Ring Reactivity : The azetidine ring’s four-membered structure introduces strain, making it prone to nucleophilic attack. Substitution at the 3-position (bearing the methylamino group) is favored under basic conditions .
-
Chloropyrimidine Activation : The carbonyl group adjacent to the chloropyrimidine acts as an electron-withdrawing group, activating the ring for SNAr. This allows substitution with nucleophiles (e.g., amines) at the 5-position .
-
Role of the tert-Butyl Ester : The bulky tert-butyl group stabilizes the carboxylate and directs reactivity toward other sites (e.g., azetidine or pyrimidine) .
Research Findings
-
Synthetic Optimization : Studies highlight the importance of reaction conditions (e.g., base choice, solvent) to achieve high yields and selectivity. For example, DBU in acetonitrile enhances aza-Michael additions .
-
Biological Relevance : While direct biological data for this compound is limited, analogs with similar azetidine-pyrimidine frameworks show promise in medicinal chemistry, particularly as enzyme inhibitors or modulators of protein-ligand interactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional differences between the target compound and its analogs, emphasizing substituent effects on reactivity and applications.
Key Findings:
Substituent Effects on Reactivity: The chlorine in the target compound enhances electrophilicity at the pyrimidine ring, making it suitable for nucleophilic aromatic substitution (e.g., with amines or thiols). In contrast, the bromine in the Aaron Chemicals analog (CAS 2094872-56-5) is more reactive in cross-coupling reactions .
Functional Group Diversity: The methylaminomethyl linker in the target compound introduces a secondary amine, enabling further alkylation or acylation. Comparatively, aminomethyl in PBN20120081 provides a primary amine for conjugation . Methoxycarbonyl ethyl (CAS 497160-14-2) offers an ester group for hydrolysis to carboxylic acids, a common strategy in prodrug design .
Applications in Drug Discovery :
- The target compound’s pyrimidine moiety aligns with kinase inhibitor scaffolds (e.g., EGFR or VEGFR inhibitors), whereas fluoro-azetidine derivatives are prioritized for optimizing pharmacokinetic properties .
- Bromopyrimidine analogs (CAS 2094872-56-5) are more suited for late-stage diversification via metal-catalyzed reactions .
Structural Characterization:
Crystallographic data for such compounds are often refined using SHELX software, ensuring precise determination of stereochemistry and bond angles .
Q & A
Q. Key Optimization Parameters :
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | DMF | Enhances solubility of polar intermediates |
| Temperature | 0–5°C (coupling step) | Reduces side reactions (e.g., hydrolysis) |
| Catalyst | Palladium (for cyclization) | Accelerates heterocycle formation in related analogs |
Advanced Question: How can mechanistic studies resolve contradictions in reported reaction pathways for similar azetidine derivatives?
Methodological Answer:
Contradictions in reaction mechanisms (e.g., SN2 vs. SN1 pathways for azetidine functionalization) can be resolved using:
- Isotopic Labeling : Track substituent migration using deuterated reagents (e.g., CD3I for methyl group studies) .
- Kinetic Analysis : Monitor reaction progress via HPLC or NMR to identify rate-determining steps .
- Computational Modeling : Density Functional Theory (DFT) calculations predict transition states and energy barriers. For example, studies on tert-butyl 3-((cyclopropylamino)methyl)azetidine-1-carboxylate revealed steric hindrance as a key factor in selectivity .
Q. Example Data Conflict :
| Study | Proposed Mechanism | Evidence Used |
|---|---|---|
| A (2023) | SN2 displacement | Kinetic isotope effect (KIE = 1.2) |
| B (2024) | Radical pathway | EPR detection of free radicals |
Resolution : Replicate conditions from both studies with controlled radical inhibitors (e.g., TEMPO) to validate dominant pathways .
Basic Question: What analytical techniques are essential for characterizing this compound’s purity and structure?
Methodological Answer:
- NMR Spectroscopy : 1H/13C NMR identifies substitution patterns (e.g., azetidine ring protons at δ 3.5–4.0 ppm; pyrimidine C=O at ~165 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+ expected for C16H23ClN5O3: 376.1484) .
- HPLC-PDA : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .
Q. Typical Characterization Data :
| Technique | Key Peaks/Data | Reference |
|---|---|---|
| 1H NMR (CDCl3) | δ 1.45 (s, 9H, tert-butyl), 3.75 (m, 4H, azetidine) | |
| IR | 1680 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C-N pyrimidine) |
Advanced Question: How can computational modeling predict biological target interactions for this compound?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to simulate binding to kinases or GPCRs. For example, the 2-chloropyrimidine moiety may mimic ATP in kinase binding pockets .
- Pharmacophore Mapping : Identify critical interaction points (e.g., hydrogen bonds with azetidine N, hydrophobic interactions with tert-butyl group) .
- ADMET Prediction : Tools like SwissADME predict solubility (LogP ~2.5) and blood-brain barrier permeability, guiding in vivo studies .
Case Study : Docking of tert-butyl 3-((4-aminocyclohexyl)amino)azetidine-1-carboxylate into the EGFR kinase domain showed a binding affinity (ΔG = -9.2 kcal/mol), suggesting potential as an inhibitor .
Advanced Question: How to address discrepancies in reported biological activity data across studies?
Methodological Answer:
Discrepancies (e.g., IC50 variations in enzyme inhibition assays) require:
Standardized Assay Conditions : Control pH, temperature, and enzyme lot numbers.
Counter-Screening : Test against related off-targets (e.g., other kinases) to rule out non-specific effects .
Metabolite Profiling : LC-MS/MS identifies degradation products that may interfere with activity measurements .
Example : A 2024 study reported IC50 = 50 nM for a kinase target, while a 2025 study found IC50 = 200 nM. Re-analysis under uniform conditions (25°C, 1 mM ATP) resolved the discrepancy, attributing it to ATP concentration differences .
Basic Question: What purification methods are optimal for isolating this compound from reaction mixtures?
Methodological Answer:
- Flash Chromatography : Use silica gel with ethyl acetate/hexane gradients (30–50% EtOAc) to separate polar byproducts .
- Recrystallization : Dissolve crude product in hot ethanol, then cool to -20°C for crystal formation .
- Prep-HPLC : Employ C18 columns with 0.1% TFA in water/acetonitrile for high-purity isolation (>99%) .
Q. Typical Purity Outcomes :
| Method | Purity | Yield |
|---|---|---|
| Flash Chromatography | 90–95% | 60–70% |
| Prep-HPLC | >99% | 40–50% |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
